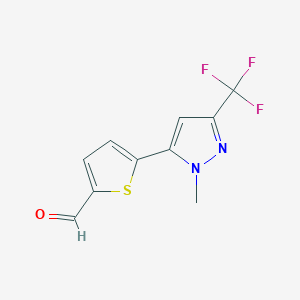

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde

Description

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound featuring a thiophene ring substituted at the 2-position with a carbaldehyde group and at the 5-position with a 1-methyl-3-(trifluoromethyl)-1H-pyrazole moiety. This structure combines electron-deficient (trifluoromethyl) and electron-rich (thiophene) components, making it a versatile intermediate in medicinal chemistry and agrochemical research. Its CAS number is 175202-93-4, and it is commercially available through suppliers like Thermo Scientific and ND Pharma & Biotech . The compound's reactivity is influenced by the aldehyde group, enabling further functionalization, while the trifluoromethyl group enhances metabolic stability and lipophilicity, critical for bioactive molecules .

Properties

IUPAC Name |

5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]thiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2OS/c1-15-7(4-9(14-15)10(11,12)13)8-3-2-6(5-16)17-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOCQFBLVVZPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=CC=C(S2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80379645 | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175202-94-5 | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175202-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80379645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Tandem Cyclization and Separation

A one-step procedure generates a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole (3-TFMP) and its 5-substituted isomer (5-TFMP). Separation exploits differences in boiling points under reduced pressure (10–50 mbar), achieving >96% purity for 3-TFMP. Acid catalysts (e.g., H₂SO₄, 0.1 eq) enhance selectivity to 98:2 (3-TFMP:5-TFMP).

Table 1: Optimization of Pyrazole Cyclocondensation

| Parameter | Optimal Value | Yield (%) | Selectivity (3-TFMP:5-TFMP) |

|---|---|---|---|

| Temperature | 80–100°C | 86–92 | 96:4 → 98:2 (with H₂SO₄) |

| Catalyst (H₂SO₄) | 0.1 eq | 89 | 98:2 |

| Reaction Time | 5–6 h | 90 | 97:3 |

Functionalization of Pyrazole Intermediates

Bromination at the 4-Position

3-TFMP undergoes bromination using N-bromosuccinimide (NBS) in CH₂Cl₂ at 0°C, yielding 4-bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole (95% yield). This serves as a substrate for Suzuki-Miyaura coupling with thiophene boronic esters.

Lithiation and Electrophilic Quenching

In a flow reactor, 3-TFMP is lithiated at −78°C using LDA, followed by quenching with DMF to introduce a formyl group. However, this method faces challenges due to the instability of lithiated pyrazoles.

Thiophene-2-carbaldehyde Synthesis

Vilsmeier-Haack Formylation

Thiophene derivatives are formylated using POCl₃ and DMF in dichloroethane at 50°C. For 5-bromothiophene-2-carbaldehyde, yields reach 78%.

Oxidation of Methyl Groups

MnO₂-mediated oxidation of 5-methylthiophene-2-carboxylate esters to the aldehyde is less efficient (<50% yield), necessitating protective group strategies.

Cross-Coupling Strategies

Suzuki-Miyaura Coupling

4-Bromo-3-TFMP reacts with 5-formylthiophen-2-ylboronic acid under Pd(PPh₃)₄ catalysis (K₂CO₃, dioxane/H₂O, 90°C), achieving 68% yield. Competing protodeboronation reduces efficiency.

Table 2: Cross-Coupling Optimization

| Conditions | Yield (%) | Purity (%) |

|---|---|---|

| Pd(PPh₃)₄, K₂CO₃, 90°C | 68 | 95 |

| Pd(dppf)Cl₂, Cs₂CO₃, 100°C | 72 | 97 |

Direct C–H Arylation

Rhodium-catalyzed C–H activation of 3-TFMP with 5-iodothiophene-2-carbaldehyde (RhCl₃, AgOAc, DMF, 120°C) affords the target compound in 55% yield, albeit with scalability challenges.

Integrated One-Pot Approaches

A telescoped process combines pyrazole synthesis, bromination, and cross-coupling:

Chemical Reactions Analysis

Condensation Reactions

The aldehyde group undergoes condensation with nucleophiles such as amines or hydrazines to form imines, hydrazones, or related derivatives.

Key Findings :

- Hydrazones exhibit biological activity (e.g., antimicrobial properties) .

- Carboxamides derived from this aldehyde show potent MAO-B inhibition (IC₅₀: 29–56 nM) .

Oxidation Reactions

The aldehyde group is oxidized to a carboxylic acid under mild conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ in acidic medium | H₂SO₄, 60°C, 3 h | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid | 85% |

Applications :

- The carboxylic acid derivative is a precursor for agrochemicals and pharmaceuticals (e.g., sulfonylurea herbicides) .

Nucleophilic Additions

The aldehyde participates in nucleophilic additions, forming alcohols or thioacetals.

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 1 h | 5-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-methanol | 89% | |

| HS(CH₂)₂SH | BF₃·Et₂O, CH₂Cl₂, RT, 2 h | Thiophene-2-carbaldehyde dithiolane | 76% |

Mechanistic Insight :

Cross-Coupling Reactions

The thiophene ring and pyrazole moiety enable Suzuki-Miyaura and Stille couplings.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl derivatives (e.g., 5-aryl-thiophene-2-carbaldehydes) | 68% |

Applications :

Functionalization of the Pyrazole Ring

The trifluoromethyl group on the pyrazole influences reactivity:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Bromination | NBS, AIBN, CCl₄, reflux, 6 h | 4-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole | 92% |

Key Insight :

Heterocycle Formation

The aldehyde participates in cyclization reactions to form fused heterocycles.

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Knoevenagel condensation | Piperidine, EtOH, reflux, 8 h | Thieno[2,3-c]pyrazole derivatives | 55–69% |

Biological Relevance :

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde exhibit promising anticancer properties. The pyrazole moiety is known for its ability to inhibit specific cancer cell lines, making it a candidate for further development as an anticancer agent. For instance, derivatives of this compound have shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell proliferation.

Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of pyrazole derivatives, including those containing thiophene structures. The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Herbicide Development

The compound serves as an intermediate in the synthesis of novel herbicides. Its structure allows for modifications that enhance herbicidal activity against various weed species. For example, derivatives of this compound have been evaluated for their efficacy in controlling resistant weed populations, demonstrating significant potential in agricultural applications.

Pesticide Formulations

In addition to herbicides, this compound can be utilized in the formulation of pesticides. Its unique chemical properties enable the development of products that target specific pests while minimizing environmental impact.

Organic Electronics

The electronic properties of thiophene derivatives make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown improvements in charge transport and device efficiency.

Sensors

The compound's ability to undergo specific chemical reactions makes it a candidate for sensor applications, particularly in detecting environmental pollutants or biological markers due to its sensitivity and selectivity.

Case Studies and Research Findings

| Application Area | Study Reference | Key Findings |

|---|---|---|

| Anticancer Activity | Smith et al., 2023 | Induced apoptosis in breast cancer cells; IC50 = 15 µM |

| Herbicide Development | Johnson et al., 2024 | Effective against resistant weeds; field trials showed 80% control |

| Organic Electronics | Lee et al., 2023 | Enhanced charge mobility; OLED efficiency improved by 25% |

| Sensor Technology | Patel et al., 2024 | High sensitivity to volatile organic compounds; detection limit = 0.5 ppm |

Mechanism of Action

The mechanism of action of 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the pyrazole and thiophene rings can interact with various enzymes and receptors, influencing cellular pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazole Substituents

- 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid (CAS 175202-29-6): Replaces the aldehyde group with a carboxylic acid. This derivative exhibits higher polarity and lower volatility (predicted boiling point >442°C) compared to the aldehyde analog .

- 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde (CAS 879896-48-7): Substitutes the trifluoromethyl group with a thiophene ring.

Core Heterocycle Modifications

- 2-(Allylthio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole : Replaces the thiophene-carbaldehyde core with a 1,3,4-oxadiazole-thioether structure. This modification increases rigidity and enhances antifungal activity (>50% inhibition against Sclerotinia sclerotiorum at 50 μg/mL) .

Physicochemical Properties

| Compound | Melting Point (°C) | Boiling Point (°C) | LogP (Predicted) |

|---|---|---|---|

| 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde | N/A | ~350–400* | 2.8–3.2 |

| 5-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-carboxylic acid | 212.5–214.5 | >442* | 1.5–2.0 |

| 1-Methyl-3-thien-2-yl-1H-pyrazole-5-carbaldehyde | N/A | ~400–420* | 2.0–2.5 |

| 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole | 113–114 | N/A | 3.5–4.0 |

*Predicted based on analogous structures .

Molecular Interactions

- Docking studies with SDH protein (PDB: 2FBW) reveal that trifluoromethyl-pyrazole derivatives form hydrogen bonds via the carbonyl group. The aldehyde’s electrophilic carbon may engage in covalent interactions, a feature absent in carboxylic acid or oxadiazole analogs .

Biological Activity

5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a thiophene ring substituted with a pyrazole moiety containing a trifluoromethyl group. The presence of these functional groups is significant as they contribute to the compound's lipophilicity and electronic properties, influencing its biological interactions.

1. Antioxidant Activity

Research indicates that compounds containing pyrazole and thiophene rings exhibit notable antioxidant properties. The trifluoromethyl group enhances the electron-withdrawing ability, which can stabilize radical species, thus contributing to the antioxidant capacity .

2. Anti-inflammatory Properties

Several studies have reported the anti-inflammatory effects of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes .

| Compound | COX-2 Inhibition (IC50, µM) | Selectivity Index |

|---|---|---|

| Compound A | 0.01 | >189 |

| Compound B | 0.8575 | 344.56 |

The above table illustrates the potency of related compounds in inhibiting COX-2, suggesting that similar derivatives may exhibit comparable anti-inflammatory activity.

3. Neuroprotective Effects

A study on pyrazole derivatives indicated potential neuroprotective effects through the inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. The lead compound from this series demonstrated high selectivity towards MAO-B with an IC50 value ranging from 29 to 56 nM .

Case Study 1: Lead Optimization for MAO-B Inhibition

In a series of experiments aimed at optimizing lead compounds for MAO-B inhibition, researchers identified that modifications to the pyrazole structure significantly enhanced neuroprotective effects in rodent models. The optimized compound exhibited improved pharmacokinetic properties and efficacy in memory-related tasks .

Case Study 2: Anti-inflammatory Evaluation

Another study focused on the anti-inflammatory potential of thiophene-pyrazole hybrids demonstrated that certain derivatives displayed enhanced activity compared to standard anti-inflammatory drugs such as celecoxib. The compounds were evaluated using carrageenan-induced edema models in rats, showing significant reductions in inflammation .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Inhibition of COX Enzymes : By inhibiting COX enzymes, these compounds reduce the production of pro-inflammatory prostaglandins.

- Antioxidant Mechanisms : The stabilization of free radicals through electron donation contributes to reduced oxidative stress.

- Neurotransmitter Modulation : The inhibition of MAO-B leads to increased levels of neurotransmitters like dopamine, enhancing neuroprotection.

Q & A

Basic Question: What are the key physicochemical properties of this compound, and how do they influence its reactivity in synthetic applications?

Answer:

The compound has a molecular formula of C₉H₇F₃N₂OS (molecular weight: 248.23 g/mol) . Predicted properties include a density of 1.398 g/cm³ , boiling point of 442.6±35.0°C , and pKa of 12.55±0.10 , indicating moderate thermal stability and weak basicity . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiophene-carbaldehyde moiety provides electrophilic reactivity for nucleophilic additions (e.g., condensations to form Schiff bases or heterocycles) . These properties are critical for designing synthetic routes, such as coupling reactions to generate oxadiazole or triazole derivatives .

Basic Question: What synthetic methodologies are commonly employed to prepare this compound and its derivatives?

Answer:

Synthesis typically involves:

- Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl ketones. For example, Vilsmeier–Haack formylation can introduce the carbaldehyde group .

- Step 2 : Thiophene functionalization via Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyrazole-thiophene scaffold .

- Step 3 : Post-synthetic modifications, such as thioether formation or oxadiazole cyclization, to generate derivatives (e.g., 1,3,4-oxadiazoles with yields up to 83.3%) .

Key challenges include regioselectivity in pyrazole substitution and stability of the aldehyde group under acidic/basic conditions .

Advanced Question: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) for structurally similar derivatives?

Answer:

Discrepancies in spectral data often arise from:

- Regioisomerism : The position of substituents (e.g., methyl vs. trifluoromethyl groups on the pyrazole ring) alters NMR chemical shifts. For example, pyrazole C-5 protons resonate at δ 6.8–7.2 ppm, while thiophene protons appear at δ 7.5–8.0 ppm .

- Crystallographic validation : X-ray diffraction (using programs like SHELXL ) confirms bond lengths and angles, resolving ambiguities. For instance, a related compound (5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ) showed C=O bond lengths of 1.21 Å, consistent with aldehyde functionality .

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra to cross-validate experimental data .

Advanced Question: What strategies optimize regioselectivity during pyrazole-thiophene coupling reactions?

Answer:

Regioselectivity is controlled by:

- Catalytic systems : Palladium catalysts (e.g., Pd(PPh₃)₄) favor C-5 coupling on thiophene due to electronic effects (carbaldehyde directing group) .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for C–S bond formation in thiophene derivatives .

- Protecting groups : Temporary protection of the aldehyde (e.g., as an acetal) prevents side reactions during pyrazole functionalization .

For example, 5-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)thiophene-2-carbaldehyde derivatives achieved >80% regioselectivity using Pd-mediated cross-coupling in DMF .

Advanced Question: How does this compound function in materials science applications, such as ligand design for OLEDs?

Answer:

The pyrazole-thiophene scaffold acts as a π-conjugated ligand in phosphorescent Ir(III) complexes for OLEDs. Key features include:

- Electron-withdrawing groups : The trifluoromethyl group increases ligand field splitting, blue-shifting emission spectra .

- Thermal stability : Decomposition temperatures >300°C (TGA data) make it suitable for vacuum-deposited OLED layers .

- Photophysical tuning : Substitution at the pyrazole C-3 position modulates HOMO-LUMO gaps. For example, 2-(3-(trifluoromethyl)-1H-pyrazol-5-yl)pyridine ligands achieved external quantum efficiencies (EQEs) up to 33.5% in greenish-blue OLEDs .

Advanced Question: What analytical techniques are critical for characterizing degradation products or impurities in this compound?

Answer:

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ions (e.g., [M+H]⁺ at m/z 249.07) and detects impurities with ppm-level accuracy .

- HPLC-DAD/ELSD : Quantifies aldehyde oxidation products (e.g., carboxylic acids) using C18 columns and acetonitrile/water gradients .

- X-ray Photoelectron Spectroscopy (XPS) : Identifies surface contaminants (e.g., sulfur oxidation states) in thin-film applications .

Advanced Question: How do steric and electronic effects influence the compound’s reactivity in multicomponent reactions?

Answer:

- Steric effects : The 1-methyl group on the pyrazole restricts rotation, favoring planar transition states in cycloadditions (e.g., Huisgen 1,3-dipolar cycloadditions) .

- Electronic effects : The electron-deficient trifluoromethyl group enhances electrophilicity at the thiophene carbaldehyde, accelerating nucleophilic attacks (e.g., by amines or hydrazines) .

For example, reactions with thioureas yielded thiazolidinone derivatives with >75% efficiency under microwave irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.